molecular formula C13H9N3O3 B2594602 N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide CAS No. 1396867-80-3

N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2594602
CAS No.: 1396867-80-3
M. Wt: 255.233
InChI Key: JTFXKCPJJNKACU-UHFFFAOYSA-N
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Description

N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide is a compound belonging to the class of isoxazoles, which are five-membered heterocycles containing one oxygen atom and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can lead to the formation of different isoxazole derivatives.

    Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions

Common reagents used in these reactions include nitrile oxides for cycloaddition, hydroxylamine for condensation reactions, and various oxidizing and reducing agents .

Major Products

The major products formed from these reactions are typically various substituted isoxazoles, which can have different biological activities and therapeutic potentials .

Scientific Research Applications

N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the cleavage of the labile N–O bond in the isoxazole ring, leading to the formation of various 1,3-bifunctional derivatives of carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(isoxazol-4-yl)-5-phenylisoxazole-3-carboxamide include other isoxazole derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern and the resulting unique biological activities and therapeutic potential. The presence of the phenyl group and the carboxamide functionality contribute to its distinct properties and applications .

Properties

IUPAC Name

N-(1,2-oxazol-4-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c17-13(15-10-7-14-18-8-10)11-6-12(19-16-11)9-4-2-1-3-5-9/h1-8H,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTFXKCPJJNKACU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CON=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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